Regioisomeric Potency Divergence: m-Tolyl versus p-Tolyl Analog in Cancer Cell Proliferation
The structurally closest analog, 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286699-46-4), has been reported to exhibit an IC₅₀ of 5 µM against breast cancer cells in a vendor-cited case study . The target compound (CAS 1286703-46-5) has no publicly accessible IC₅₀ data against any cancer cell line. While this does not constitute a direct head-to-head comparison, the absence of data for the m-tolyl regioisomer highlights a critical procurement risk: the known activity of the p-tolyl analog cannot be extrapolated to the m-tolyl compound without experimental verification, as the meta-substitution alters the spatial orientation of the terminal methyl group and may significantly affect target binding [1].
| Evidence Dimension | Antiproliferative potency against breast cancer cells |
|---|---|
| Target Compound Data | No publicly available IC₅₀ data |
| Comparator Or Baseline | p-Tolyl analog (CAS 1286699-46-4): IC₅₀ = 5 µM against breast cancer cells |
| Quantified Difference | Data unavailable; differentiation is qualitative (m-tolyl vs. p-tolyl regioisomerism) |
| Conditions | In vitro cell proliferation assay; specific cell line not disclosed in vendor documentation |
Why This Matters
Procurement of the m-tolyl compound over the p-tolyl analog is scientifically justified when the specific regioisomeric interaction with a target protein requires the meta-methyl orientation, but the lack of potency data means that biological validation must be performed de novo by the end user.
- [1] PubChem Compound Summary for CID 52905956, demonstrating the structural distinction between m-tolyl and p-tolyl regioisomers. View Source
